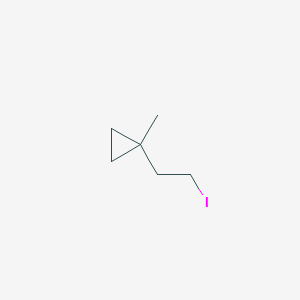

1-(2-Iodoethyl)-1-methylcyclopropane

Description

1-(2-Iodoethyl)-1-methylcyclopropane is a cyclopropane derivative featuring a methyl group and a 2-iodoethyl substituent on the cyclopropane ring. Its synthesis involves radical or phase-transfer-catalyzed reactions, such as the tandem radical addition/cyclization of 1-(2-iodoethyl) indoles or pyrroles with methyl acrylate, as described in . This compound is of interest in organic synthesis due to the strained cyclopropane ring and the versatility of the iodoethyl moiety .

Properties

IUPAC Name |

1-(2-iodoethyl)-1-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11I/c1-6(2-3-6)4-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCIURSBKLEJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Iodoethyl)-1-methylcyclopropane can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl iodide with ethylene in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

1-(2-Iodoethyl)-1-methylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding hydrocarbon.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to modulate specific biological pathways. Research indicates that derivatives of cyclopropyl compounds can act as agonists for GPR 119 receptors, which are implicated in metabolic disorders such as type 2 diabetes and neurological conditions .

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that cyclopropyl derivatives, including those derived from 1-(2-Iodoethyl)-1-methylcyclopropane, exhibited significant activity against type 2 diabetes by enhancing insulin sensitivity and reducing hypertriglyceridemia .

Synthetic Organic Chemistry

In synthetic organic chemistry, 1-(2-Iodoethyl)-1-methylcyclopropane serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various reactions, including cyclopropanation and functional group transformations.

Data Table: Synthetic Reactions Involving 1-(2-Iodoethyl)-1-methylcyclopropane

Material Science

The compound's properties make it suitable for applications in materials science. Its ability to form stable polymers through radical polymerization processes has been explored. Research indicates that incorporating cyclopropyl units into polymer backbones can enhance thermal stability and mechanical properties.

Case Study:

A study focused on the synthesis of polymeric materials containing cyclopropyl moieties showed improved resilience under thermal stress compared to traditional polymers . The incorporation of 1-(2-Iodoethyl)-1-methylcyclopropane into polymer formulations resulted in materials with enhanced durability and performance.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-1-methylcyclopropane involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that further react with biological molecules, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

(a) Methylenecyclopropane Nucleoside Analogues

- Example : (Z)- and (E)-2-(1,2-Dihydroxyethyl)methylenecyclopropane derivatives.

- Key Differences : These compounds replace the iodoethyl group with dihydroxyethyl substituents and introduce a methylene group (C=CH2) adjacent to the cyclopropane ring. This unsaturation increases ring strain and alters reactivity, making them potent antiviral agents .

- Applications : Antiviral activity against herpesviruses due to their ability to mimic nucleosides and disrupt viral replication .

(b) Diethyl 2-(Iodomethyl)cyclopropane-1,1-dicarboxylate

- Synthesis : Prepared via stepwise esterification and iodination ().

- Key Differences : Contains two ester groups (1,1-dicarboxylate) and an iodomethyl substituent. The electron-withdrawing esters stabilize the cyclopropane ring, reducing ring strain compared to 1-(2-Iodoethyl)-1-methylcyclopropane.

- Applications : Intermediate in synthesizing strained alkenes via elimination reactions .

(c) 1-Methylcyclopropene (1-MCP)

- Structure : Unsaturated cyclopropene (C3H4) with a methyl group.

- Key Differences : The absence of iodine and the presence of a double bond in the cyclopropene ring make 1-MCP highly reactive toward ethylene receptors in plants.

- Applications : Widely used as a fruit and vegetable preservative to delay ripening .

(d) 1-(Methoxymethyl)cyclopropanamine Hydrochloride

- Structure : Features a methoxymethyl (-CH2-O-CH3) group and an amine substituent.

- Key Differences : The polar methoxymethyl and amine groups enhance solubility in aqueous media, contrasting with the hydrophobic iodoethyl group in the target compound.

- Applications: Potential pharmaceutical intermediate due to its amine functionality .

Physicochemical Properties

| Property | 1-(2-Iodoethyl)-1-methylcyclopropane | Methylenecyclopropane Nucleosides | 1-MCP |

|---|---|---|---|

| Molecular Weight | ~238 g/mol (C6H11I) | ~250–300 g/mol | ~54 g/mol |

| Ring Strain | High (cyclopropane) | Very high (cyclopropane + unsaturation) | Extreme (cyclopropene) |

| Solubility | Low in water, high in organic solvents | Moderate in polar solvents | Gas at room temperature |

| Stability | Sensitive to light and heat | Thermally stable | Air-sensitive |

Biological Activity

1-(2-Iodoethyl)-1-methylcyclopropane is a halogenated cyclopropane derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of an iodine atom and a cyclopropane ring, suggests possible interactions with biological systems. This article reviews the available literature on the biological activity of 1-(2-Iodoethyl)-1-methylcyclopropane, including its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

Synthesis

The synthesis of 1-(2-Iodoethyl)-1-methylcyclopropane typically involves the iodination of a precursor compound through electrophilic substitution reactions. Various methods can be employed to achieve this, including:

- Electrophilic Iodination : Using iodine monochloride or iodine in the presence of a Lewis acid catalyst.

- Radical Reactions : Employing radical initiators under UV light to facilitate the reaction.

The biological activity of 1-(2-Iodoethyl)-1-methylcyclopropane is believed to stem from its ability to interact with cellular targets. Potential mechanisms include:

- Alkylation of Nucleophiles : The iodoethyl group can act as an electrophile, leading to alkylation of nucleophilic sites on proteins or nucleic acids, which may alter their function.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. 1-(2-Iodoethyl)-1-methylcyclopropane has been shown to possess activity against various bacterial strains. For example, studies suggest that similar compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes at concentrations ranging from 10 to 200 µg/ml .

Cytotoxicity

The cytotoxic effects of 1-(2-Iodoethyl)-1-methylcyclopropane have been evaluated in several cell lines. Preliminary data suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of halogenated cyclopropanes, including 1-(2-Iodoethyl)-1-methylcyclopropane, demonstrated significant inhibition against several bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing a pronounced effect on Staphylococcus aureus with an inhibition zone diameter exceeding 15 mm at optimal concentrations.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies using human cancer cell lines revealed that treatment with varying concentrations of 1-(2-Iodoethyl)-1-methylcyclopropane resulted in dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting potential for further development as an anticancer agent.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.